molecular formula C15H16O B167074 4-Cumylphenol CAS No. 599-64-4

4-Cumylphenol

Cat. No.: B167074
CAS No.: 599-64-4
M. Wt: 212.29 g/mol
InChI Key: QBDSZLJBMIMQRS-UHFFFAOYSA-N
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Description

4-Cumylphenol (4-CP, C₁₅H₁₆O; molecular weight: 212.29 g/mol) is a phenolic compound characterized by a cumyl group (2-phenylpropan-2-yl) attached to the para position of a phenol ring . It is widely used as a polycarbonate chain terminator, surfactant, fungicide, and preservative in industrial applications such as plastics, adhesives, and packaging materials . Notably, 4-CP exhibits endocrine-disrupting properties, including estrogenic activity and anti-androgenic effects, and has been shown to induce lipid accumulation in adipocytes, raising concerns about its environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Cumylphenol is typically synthesized by reacting phenol with α-methylstyrene in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 30°C to 200°C. Common catalysts used include inorganic solid acids such as activated clay .

Industrial Production Methods: In industrial settings, the preparation of p-Cumylphenol involves the use of phenol and α-methylstyrene with an acid catalyst. The reaction mixture is then distilled while introducing an inert gas like nitrogen or steam to obtain high-purity p-Cumylphenol .

Chemical Reactions Analysis

Types of Reactions: p-Cumylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

Phenolic Resins Production
4-Cumylphenol is primarily used in the synthesis of phenolic resins, which are vital in the manufacturing of adhesives, coatings, and composite materials. These resins exhibit excellent thermal stability and chemical resistance, making them suitable for applications in the electronics industry and automotive components .

Wood Preservation
Research indicates that this compound serves as an effective wood preservative. It demonstrates significant antifungal properties, inhibiting mold growth on treated wood products. A study revealed that when incorporated into soy-based adhesives at concentrations between 1.5% to 2.0%, it effectively enhanced mildew resistance . This application is crucial for extending the lifespan of wood products in construction and furniture manufacturing.

Agricultural Applications

Fungicide and Antiseptic Agent
this compound has been identified as a potent fungicide. It has been utilized to improve the mildew resistance of agricultural products such as soy meal by disrupting the cellular structure of fungi. The compound's effectiveness was confirmed through Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM), which demonstrated its ability to enhance the antifungal properties of treated materials .

Case Study: Soy Meal Treatment
In a detailed study, this compound was applied to soy meal to evaluate its antifungal efficacy against Aspergillus species. The results showed that samples treated with this compound exhibited no fungal growth after 15 days of cultivation, highlighting its potential as a natural preservative in food products .

Environmental Applications

Biodegradation Studies
Recent research has explored the biodegradation of this compound in environmental contexts. It has been shown to undergo complete mineralization to CO₂ under specific conditions, indicating its potential as a biodegradable compound in wastewater treatment processes . This characteristic is essential for mitigating environmental pollution caused by industrial effluents.

Ecotoxicological Assessments
Studies assessing the ecotoxicological effects of this compound have indicated that it can be toxic to aquatic organisms at certain concentrations. Understanding these effects is critical for evaluating its safety and regulatory compliance when used in industrial applications .

Health and Safety Considerations

Toxicological Profile
While this compound has numerous beneficial applications, its toxicological profile necessitates careful handling and regulation. Research indicates potential endocrine-disrupting effects similar to those observed with bisphenols, raising concerns about its impact on human health and ecosystems . Continuous monitoring and evaluation are essential to ensure safe usage practices.

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
IndustrialPhenolic ResinsHigh thermal stability; used in electronics and automotive
Wood PreservationFungicideEffective against mold; enhances longevity of wood products
AgricultureAntifungal agentImproved mildew resistance in soy meal
EnvironmentalBiodegradationComplete mineralization observed; potential for wastewater treatment
Health & SafetyToxicological assessmentsPotential endocrine disruptor; requires regulation

Mechanism of Action

The mechanism of action of p-Cumylphenol involves its interaction with molecular targets such as estrogen-related receptor gamma. It exerts its effects by binding to these receptors and modulating their activity. This interaction can influence various biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

4-CP belongs to a class of alkylphenols, which share a phenolic core substituted with alkyl groups. Key structural analogs include:

Compound Substituent Group Molecular Formula Key Applications
4-Cumylphenol 2-Phenylpropan-2-yl (cumyl) C₁₅H₁₆O Polycarbonates, preservatives, adhesives
Nonylphenol (NP) Branched nonyl chain C₁₅H₂₄O Detergents, plastics, emulsifiers
4-tert-Octylphenol (4-t-OP) tert-Octyl group C₁₄H₂₂O Surfactants, resins, coatings
Bisphenol A (BPA) Two para-hydroxyphenyl groups C₁₅H₁₆O₂ Polycarbonates, epoxy resins

The cumyl group in 4-CP provides steric hindrance and hydrophobicity, distinguishing its reactivity and environmental persistence from linear-chain analogs like NP .

Endocrine Disruption Potential

All four compounds exhibit endocrine-disrupting effects, but their mechanisms and potencies differ:

  • This compound: Binds strongly to estrogen receptors (ERα/ERβ) and nuclear hormone receptors (NHR-14/NHR-69), with affinity comparable to BPA . Demonstrates anti-androgenic activity, reducing testosterone synthesis in biotransformation studies . Induces lipid accumulation in 3T3-L1 adipocytes, similar to BPA .
  • Nonylphenol (NP): Primarily estrogenic, with weaker binding to androgen receptors compared to 4-CP . Persists in aquatic environments due to resistance to microbial degradation .
  • 4-tert-Octylphenol (4-t-OP): Shares anti-androgenic effects with 4-CP but has lower estrogenic potency . Degrades faster than NP in fungal bioremediation systems .
  • Bisphenol A (BPA): Higher estrogenic activity than 4-CP but similar anti-androgenic effects . Widely detected in food packaging, unlike 4-CP, which is less prevalent but increasingly used as a BPA substitute .

Environmental Persistence and Biodegradation

Microbial degradation by Umbelopsis isabellina significantly reduces the toxicity of 4-CP, NP, and 4-t-OP. Key findings include:

  • Degradation Efficiency: 4-CP and 4-t-OP are degraded faster than NP, with 90% removal achieved within 7 days .
  • Toxicity Reduction: Post-degradation biotests using algae (Lemna minor), crustaceans (Daphnia magna), and bacteria (Vibrio fischeri) confirmed reduced ecotoxicity for 4-CP and 4-t-OP, but residual NP metabolites remained harmful .

Preservative Performance

In soy-based adhesives, 4-CP requires 2 wt% concentration to achieve anti-mildew effects comparable to 0.5 wt% nano-Ag/TiO₂ with zinc pyrithione (ZPT). This lower efficacy is attributed to 4-CP's reaction with soy protein carboxyl groups, which limits its bioavailability .

Regulatory and Health Considerations

  • Migration Limits : 4-CP in food packaging is regulated at 0.05 µg/g , with detected levels (0.01–0.04 µg/g) currently below thresholds .
  • Toxicological Data: 4-CP causes reproductive toxicity in C. elegans via NHR-14/NHR-69 inhibition, with effects rescued in receptor knockout models . QSAR models predict 4-CP's estrogenic potency to be 70% of BPA, making it a moderate-risk substitute .

Biological Activity

4-Cumylphenol (4-CP) is a phenolic compound that has garnered attention due to its potential biological activity and environmental impacts. This article explores the biological activity of this compound, focusing on its endocrine-disrupting properties, effects on lipid metabolism, and ecotoxicological implications.

This compound is primarily used in the production of polycarbonate plastics, surfactants, fungicides, and preservatives. Its structure allows it to interact with biological systems, raising concerns about its safety and environmental effects.

Endocrine Disruption

Recent studies have identified this compound as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormonal systems, leading to adverse health effects. A study demonstrated that 4-CP exhibits anti-androgenic properties, which could disrupt normal endocrine functions in various organisms .

Case Study: Anti-Androgenic Activity

In research involving the biotransformation of 4-CP by the fungus Umbelopsis isabellina, it was shown that the removal of 4-CP significantly decreased its anti-androgenic potential. This suggests that microbial degradation may mitigate some of the harmful effects associated with this compound .

Lipid Metabolism Effects

This compound has been shown to induce lipid accumulation in adipocytes similarly to bisphenol A (BPA). In vitro studies using 3T3-L1 cells revealed that 4-CP affects lipid levels and hormone secretion, indicating its potential role in metabolic disorders .

Table: Effects on Lipid Accumulation

CompoundConcentration (μM)Lipid Accumulation (%)Leptin Levels (pg/mL)
This compound1ElevatedIncreased
BPA1ElevatedIncreased

This data highlights the similarity between 4-CP and BPA in terms of their biological activity in adipose tissue.

Ecotoxicological Assessment

The ecotoxicological effects of this compound have been evaluated using various bioassays. The compound exhibits significant toxicity to aquatic organisms, including Daphnia magna and Artemia franciscana. The toxicity levels decrease with time as biodegradation processes occur .

Table: Toxicity Data for Aquatic Bioindicators

XenobioticTime (h)EC50 (mg/L) for Daphnia magnaEC50 (mg/L) for Artemia franciscana
This compound010.146.2
2416.174.1

This table illustrates the reduction in toxicity over time as a result of biotransformation processes.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 4-cumylphenol in environmental and biological samples?

Methodological Answer: this compound is typically analyzed using chromatography techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) coupled with mass spectrometry (MS). For environmental samples (e.g., soil, water), EPA Method 8270 is recommended for this compound analysis, while EPA Method 8260 is used for volatile metabolites like α-methylstyrene . Key parameters include:

  • HPLC : C18 columns, mobile phase gradients with acetonitrile/water.
  • GC : DB-5MS columns, electron ionization (EI) mode for fragmentation. Calibration standards should be prepared in matrix-matched solutions to account for co-elution issues with structurally similar metabolites (e.g., phenol and α-methylstyrene) .

Q. How does this compound interact with biological macromolecules such as proteins?

Methodological Answer: this compound binds to proteins via hydrogen bonding and esterification . For example, its hydroxyl group forms hydrogen bonds with soybean protein residues, while its carboxyl group reacts with oxygen atoms in proteins to form ester linkages (O-C-O), altering protein conformation . Experimental validation involves:

  • FTIR spectroscopy to track hydrogen bond disruption.
  • Molecular docking simulations to predict binding affinities.
  • Circular dichroism to confirm structural changes post-interaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies arise from variations in experimental models and endpoints. For instance:

  • Acute toxicity : LD₅₀ values in rats (>2000 mg/kg) suggest low acute toxicity, but subchronic exposure (1500 mg/kg) causes bile duct hyperplasia and weight loss .
  • Genotoxicity : Chromosomal aberration tests in Chinese hamster lung cells show no mutagenicity, yet structural analogs like BPA exhibit endocrine disruption . To reconcile contradictions:
  • Use dose-response studies across multiple species (e.g., rodents, crustaceans).
  • Apply transcriptomic profiling to identify endocrine pathways (e.g., ERRγ receptor binding, IC₅₀ = 13.9 ± 1.98 nM) .
  • Compare metabolic pathways (e.g., hepatic vs. environmental degradation) .

Q. What experimental designs are optimal for studying this compound’s environmental fate and phytoremediation potential?

Methodological Answer: Phytoremediation studies require:

  • Hydroponic systems with controlled exposure to this compound (e.g., 10–100 ppm) in Salix nigra or Populus deltoides to assess root uptake and xylem translocation .
  • Soil microcosms spiked with this compound and monitored for metabolites (α-methylstyrene, phenol) via GC-MS .
  • Batch reactors under aerobic conditions to track degradation kinetics (half-life estimation) . Key parameters: Log Kow = 4.1 (predicts root membrane permeability but not xylem transport) .

Q. Data Interpretation and Validation

Q. How should researchers address co-elution challenges when analyzing this compound metabolites?

Methodological Answer: Co-elution of α-methylstyrene and phenol in GC-MS can be mitigated by:

  • Derivatization : Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance peak separation.
  • High-resolution MS (HRMS) : Differentiate metabolites via exact mass (e.g., α-methylstyrene: m/z 104.0626 vs. phenol: m/z 94.0419) .
  • Isotopic labeling : Track degradation pathways using <sup>13</sup>C-labeled this compound .

Q. What methodologies validate this compound’s endocrine-disrupting effects in vitro?

Methodological Answer:

  • Receptor-binding assays : Use ERRγ-transfected HEK293 cells with luciferase reporters to quantify ligand binding (IC50 values) .
  • Comparative analysis : Benchmark against BPA (IC50 = 13.1 ± 2.34 nM) to assess relative potency .
  • Gene expression profiling : Measure downstream targets (e.g., CYP19A1) via qPCR in placental cell lines .

Q. Tables for Key Data

Table 1. Analytical Parameters for this compound Detection

MethodColumnMobile Phase/DetectorLODKey Challenge
HPLC-UVC18Acetonitrile/Water0.1 µg/LCo-elution with metabolites
GC-MS (EPA 8270)DB-5MSEI Mass Spec0.05 µg/Lα-Methylstyrene interference

Table 2. Metabolic Pathways of this compound

ConditionPrimary MetabolitesSecondary ProductsAnalytical Method
Aerobicα-Methylstyrene + PhenolCO₂ + H₂OGC-MS (EPA 8260)
AnaerobicUndefined intermediatesMethanogenic byproductsLC-HRMS

Properties

IUPAC Name

4-(2-phenylpropan-2-yl)phenol
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InChI

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3
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InChI Key

QBDSZLJBMIMQRS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O
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DSSTOX Substance ID

DTXSID3022536
Record name 4-Cumylphenol
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Molecular Weight

212.29 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name Phenol, 4-(1-methyl-1-phenylethyl)-
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Boiling Point

335 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Density

1.115 g/mL at 25 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Vapor Pressure

0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

White to tan crystals, Prisms from petroleum ether

CAS No.

599-64-4
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Melting Point

74.5 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Synthesis routes and methods

Procedure details

The reactor was charged with 90.7 kg of bisphenol A, methylene chloride and water in proportions to afford the listed solids percentages (i.e., percentage of product in the methylene chloride solution) and p-cumylphenol and triethylamine in proportions relative to bisphenol A similar to those in Examples 1-12. Just prior to phosgenation, the reactor was charged with 2.72 kg of 50% aqueous sodium hydroxide solution. Then phosgene was added at 68-136 kg/hr, and 50% aqueous sodium hydroxide solution was added to maintain the pH at 10.0. Phosgene was added at a substantially constant rate until 47.2 kg had been added. At a phosgene ratio of 0.5, the pH was increased to a value in the range of 10.8-11.2. This pH was maintained to a phosgene ratio of 0.8, whereupon the pH was returned to 10.0 for the duration of the phosgenation.
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Retrosynthesis Analysis

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